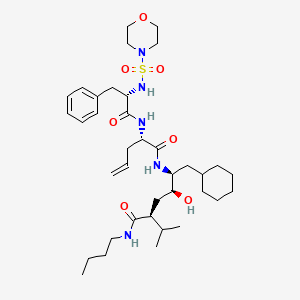

PD 134922

描述

属性

CAS 编号 |

150351-30-7 |

|---|---|

分子式 |

C37H61N5O7S |

分子量 |

720.0 g/mol |

IUPAC 名称 |

(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide |

InChI |

InChI=1S/C37H61N5O7S/c1-5-7-19-38-35(44)30(27(3)4)26-34(43)32(24-28-15-10-8-11-16-28)40-36(45)31(14-6-2)39-37(46)33(25-29-17-12-9-13-18-29)41-50(47,48)42-20-22-49-23-21-42/h6,9,12-13,17-18,27-28,30-34,41,43H,2,5,7-8,10-11,14-16,19-26H2,1,3-4H3,(H,38,44)(H,39,46)(H,40,45)/t30-,31-,32-,33-,34-/m0/s1 |

InChI 键 |

VIPMITURFYCOES-LJADHVKFSA-N |

手性 SMILES |

CCCCNC(=O)[C@@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC=C)NC(=O)[C@H](CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C |

规范 SMILES |

CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C |

外观 |

Solid powder |

其他CAS编号 |

150351-30-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PD-134922; PD134922; PD 134922 |

产品来源 |

United States |

Foundational & Exploratory

Unraveling "PD 134922": A Technical Guide to SARS-CoV-2 Diagnostics

An in-depth analysis for researchers, scientists, and drug development professionals.

The query "PD 134922" in the context of SARS-CoV-2 diagnostics appears to stem from a conflation of two distinct but significant elements in the landscape of COVID-19 testing. "PD" refers to Particle Diffusometry , an innovative detection technique utilized in rapid diagnostic assays. In contrast, "134922" is the document identifier for a foundational document from the U.S. Food and Drug Administration (FDA) that details the protocol for the CDC's 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel , the gold standard for SARS-CoV-2 detection.

This technical guide will first elucidate the principles and applications of Particle Diffusometry in SARS-CoV-2 diagnostics, followed by a summary of the key components of the CDC's RT-PCR diagnostic panel as outlined in document 134922.

Particle Diffusometry (PD) in SARS-CoV-2 Diagnostics: The PD-LAMP Method

A notable application of Particle Diffusometry in the fight against COVID-19 is the PD-LAMP (Particle Diffusometry-Loop-mediated Isothermal Amplification) method. This technique offers a rapid and portable alternative to traditional RT-PCR testing.[1]

Core Principle

The PD-LAMP assay leverages the change in the Brownian motion of fluorescent microparticles to detect the presence of SARS-CoV-2 genetic material.[1] Here's a breakdown of the process:

-

Isothermal Amplification: The assay begins with Reverse Transcription Loop-mediated Isothermal Amplification (RT-LAMP), a method that rapidly amplifies specific target RNA sequences of the SARS-CoV-2 virus at a constant temperature.[1][2]

-

Particle Binding: The RT-LAMP reaction includes biotinylated primers. As the viral RNA is amplified, these biotinylated amplicons are generated. Streptavidin-coated fluorescent microparticles are also present in the reaction.

-

Diffusivity Measurement: A smartphone or other portable imaging device is used to capture the movement of the fluorescent particles.

-

Negative Sample: In the absence of the virus, the particles exhibit normal, unrestricted Brownian motion.

-

Positive Sample: In the presence of the virus, the biotinylated LAMP products bind to the streptavidin-coated particles. This binding, along with the increased viscosity of the solution due to amplification, significantly increases the hydrodynamic radius of the particles, thereby reducing their diffusion.[1] This decreased diffusivity is measured and correlated to a positive result.

-

Quantitative Data Summary

The performance of the PD-LAMP assay for SARS-CoV-2 detection has been quantitatively evaluated:

| Parameter | Value | Source |

| Limit of Detection (LOD) | 30 virus particles per µL | [1] |

| Time to Result | Approximately 35 minutes | [1] |

| Sample Type | Diluted unprocessed saliva | [1] |

| Specificity | No cross-reactivity with related coronavirus strains | [2] |

| Sensitivity (vs. qRT-PCR) | 90% | [2] |

| Specificity (vs. qRT-PCR) | 100% | [2] |

Experimental Protocol: PD-LAMP for SARS-CoV-2 Detection

The following is a generalized experimental protocol for the PD-LAMP assay based on published research:[1]

-

Sample Preparation: A diluted, unprocessed saliva sample is used. No RNA extraction is required.

-

Reagent Preparation: Lyophilized RT-LAMP reagents specific to SARS-CoV-2 target genes (e.g., N gene and ORF1ab gene) are reconstituted. These reagents include primers (including biotinylated primers), reverse transcriptase, and DNA polymerase. Streptavidin-coated fluorescent microparticles are added to the reaction mix.

-

On-Chip Reaction: The sample and reconstituted reagents are loaded onto a microfluidic chip.

-

Isothermal Amplification: The chip is placed on a portable heating unit to maintain a constant temperature for the RT-LAMP reaction to proceed.

-

Imaging and Analysis: A smartphone device is used to record videos of the fluorescent particles within the chip.

-

Data Interpretation: The recorded videos are analyzed to determine the diffusion coefficient of the particles. A significant decrease in diffusivity compared to negative controls indicates a positive result.

Signaling Pathway and Experimental Workflow

Caption: Workflow of the PD-LAMP diagnostic assay for SARS-CoV-2 detection.

Document 134922: CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel

The identifier "134922" corresponds to the FDA document detailing the instructions for use for the CDC's real-time RT-PCR diagnostic panel. This assay is a nucleic acid amplification test (NAAT) and is considered a gold standard for the qualitative detection of SARS-CoV-2 RNA.[3][4]

Core Principles

-

Reverse Transcription: RNA is first isolated and purified from respiratory specimens. This viral RNA is then reverse transcribed into complementary DNA (cDNA).[3][4]

-

Real-Time PCR: The cDNA is then amplified using real-time polymerase chain reaction (rRT-PCR). The assay uses oligonucleotide primers and dual-labeled hydrolysis probes (TaqMan®).[3][4]

-

Fluorescence Detection: During the PCR process, a fluorescent signal is generated as the Taq polymerase degrades the probe, separating a reporter dye from a quencher dye. The increase in fluorescence intensity is monitored at each cycle, and a positive result is determined if the fluorescence crosses a certain threshold.[3][4]

Key Components of the CDC RT-PCR Panel

| Component | Description |

| Target Genes | The assay targets specific regions of the SARS-CoV-2 nucleocapsid (N) gene. |

| Primers and Probes | The panel includes specific primers to initiate amplification of the target genes and fluorescently labeled probes for detection. |

| Positive Control | Contains non-infectious RNA with the target sequences to ensure the assay is working correctly. |

| Internal Control | Often includes a human gene target (e.g., RNase P) to verify the quality of the specimen and the extraction process. |

Experimental Workflow

Caption: Generalized workflow for the CDC's Real-Time RT-PCR Diagnostic Panel.

Conclusion

References

- 1. PD-LAMP smartphone detection of SARS-CoV-2 on chip - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Detection of 2019 Novel Coronavirus SARS-CoV-2 Using a CRISPR-based DETECTR Lateral Flow Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Current COVID-19 Diagnostics and Opportunities for Further Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

Unraveling the Core of SARS-CoV-2 Detection: A Technical Guide to the CDC's Diagnostic Primer and Probe Set

For Immediate Release

This technical guide provides an in-depth analysis of the primer and probe set composition at the heart of the U.S. Centers for Disease Control and Prevention (CDC) 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel. This document, identified by the U.S. Food and Drug Administration (FDA) with the media ID "134922," outlines the fundamental components and methodologies that have been pivotal in the global response to the COVID-19 pandemic. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this critical diagnostic tool.

The CDC's diagnostic panel is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test designed for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens.[1] The assay's specificity relies on meticulously designed oligonucleotide primers and probes that target specific regions of the viral genome, alongside a human gene control to ensure sample quality and integrity.

Primer and Probe Set Composition

The diagnostic panel comprises three primer and probe sets: two that target the nucleocapsid (N) gene of the SARS-CoV-2 virus (2019-nCoV_N1 and 2019-nCoV_N2) and one that targets the human RNase P (RP) gene, which serves as an internal control.[1][2][3] The selection of the N gene as the primary target was based on its abundance and conservation among coronaviruses.

The detailed composition of these primer and probe sets is summarized in the table below:

| Target Gene | Component | Sequence (5' to 3') | Label | Working Concentration |

| SARS-CoV-2 N Gene | 2019-nCoV_N1-F (Forward Primer) | GACCCCAAAATCAGCGAAAT | None | 20 µM |

| 2019-nCoV_N1-R (Reverse Primer) | TCTGGTTACTGCCAGTTGAATCTG | None | 20 µM | |

| 2019-nCoV_N1-P (Probe) | ACCCCGCATTACGTTTGGTGGACC | FAM, BHQ-1 | 5 µM | |

| SARS-CoV-2 N Gene | 2019-nCoV_N2-F (Forward Primer) | TTACAAACATTGGCCGCAAA | None | 20 µM |

| 2019-nCoV_N2-R (Reverse Primer) | GCGCGACATTCCGAAGAA | None | 20 µM | |

| 2019-nCoV_N2-P (Probe) | ACAATTTGCCCCCAGCGCTTCAG | FAM, BHQ-1 | 5 µM | |

| Human RNase P Gene | RP-F (Forward Primer) | AGATTTGGACCTGCGAGCG | None | 20 µM |

| RP-R (Reverse Primer) | GAGCGGCTGTCTCCACAAGT | None | 20 µM | |

| RP-P (Probe) | TTCTGACCTGAAGGCTCTGCGCG | FAM, BHQ-1 | 5 µM |

Table 1: Composition and working concentrations of the primer and probe sets from the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.[3]

Experimental Protocol: Real-Time RT-PCR Assay

The following protocol outlines the key steps for performing the real-time RT-PCR assay using the CDC's diagnostic panel. This procedure is intended for use by trained laboratory personnel.

1. RNA Extraction:

-

RNA is isolated and purified from upper and lower respiratory specimens.[1] Standard nucleic acid extraction methods are employed to ensure high-quality RNA for subsequent steps.

2. Reagent Preparation:

-

Prepare a master mix for each primer/probe set (N1, N2, and RP) to minimize pipetting errors. The reaction mix for a single reaction typically includes:

-

5X Reaction Mix

-

Forward Primer

-

Reverse Primer

-

Probe

-

Nuclease-free water

-

Reverse Transcriptase/Taq Polymerase enzyme mix

-

3. RT-PCR Plate Setup:

-

Dispense the master mix into a 96-well PCR plate.

-

Add 5 µL of the extracted RNA to the designated wells.

-

Include appropriate controls in each run:

-

No Template Control (NTC): Nuclease-free water instead of RNA to detect contamination.

-

Positive Control: A known positive sample or a synthetic control containing the target sequences.

-

Human Specimen Control (HSC): To validate the extraction process and sample quality using the RP primer/probe set.

-

4. Real-Time RT-PCR Cycling:

-

The assay is performed on a real-time PCR instrument, such as the Applied Biosystems 7500 Fast Dx Real-Time PCR Instrument.[1] The cycling conditions are as follows:

| Step | Temperature | Time | Cycles |

| Reverse Transcription | 50°C | 15 minutes | 1 |

| Initial Denaturation | 95°C | 2 minutes | 1 |

| PCR Amplification | 95°C | 15 seconds | 45 |

| 55°C | 30 seconds |

Table 2: Real-Time RT-PCR cycling conditions for the CDC 2019-nCoV Diagnostic Panel.

5. Data Analysis and Interpretation:

-

The results are analyzed by monitoring the fluorescence signal generated during the PCR amplification.

-

A cycle threshold (Ct) value is determined for each reaction. The Ct value is the PCR cycle number at which the fluorescence signal crosses a predetermined threshold.

-

Positive Result: A sample is considered positive for SARS-CoV-2 if both N1 and N2 primer/probe sets show amplification with a Ct value less than 40. The RP control should also be positive.

-

Negative Result: A sample is considered negative if neither N1 nor N2 show amplification, but the RP control is positive.

-

Invalid Result: If the RP control fails to amplify, the result is considered invalid, and the test should be repeated.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to result interpretation.

Caption: Experimental workflow for SARS-CoV-2 detection using the CDC Real-Time RT-PCR Diagnostic Panel.

Signaling Pathway of Detection

The underlying principle of this diagnostic assay is based on the TaqMan probe-based 5' nuclease chemistry. The following diagram illustrates the molecular interactions during the real-time PCR amplification.

Caption: Mechanism of TaqMan probe-based detection in real-time PCR.

This technical guide provides a foundational understanding of the CDC's 2019-nCoV Real-Time RT-PCR Diagnostic Panel. The precise composition of the primer and probe sets, coupled with a robust and well-defined experimental protocol, has been instrumental in the accurate and reliable detection of SARS-CoV-2. This information is crucial for researchers and developers working on current and future diagnostic assays for infectious diseases.

References

The Role of PD 134922 in the CDC's COVID-19 RT-PCR Test: A Technical Review

A comprehensive review of the available scientific and regulatory documentation reveals no evidence to support the inclusion or use of the compound PD 134922 in the U.S. Centers for Disease Control and Prevention (CDC) 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel. This technical guide will instead detail the established core components and methodologies of the CDC's widely used diagnostic test, clarifying its operational principles for researchers, scientists, and drug development professionals.

This compound is identified in scientific literature as a cholecystokinin receptor antagonist, with research focusing on its potential therapeutic effects in conditions such as chronic pancreatitis and non-alcoholic steatohepatitis due to its anti-inflammatory and anti-fibrotic properties.[1][2][3] There is no documented scientific basis or official report that connects this class of compound to the molecular diagnostics of SARS-CoV-2.

This guide will now focus on the actual, documented components and workflow of the CDC's COVID-19 RT-PCR test.

Core Principles of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel

The CDC's diagnostic panel is a real-time reverse transcription polymerase chain reaction (RT-PCR) test designed for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens.[4] The fundamental workflow involves the extraction of viral RNA from a patient sample, followed by reverse transcription to complementary DNA (cDNA) and subsequent amplification of specific viral gene targets.

Key Reagents and Their Functions

The primary functional components of the CDC's RT-PCR test are the oligonucleotide primers and probes. These are designed to detect specific regions of the SARS-CoV-2 nucleocapsid (N) gene.[4] The panel includes two distinct primer and probe sets targeting the N gene (N1 and N2) to ensure specificity and redundancy in detection. An additional primer and probe set for the human RNase P gene (RP) is included as an internal control to verify specimen quality and the success of the extraction and amplification processes.[4]

| Component | Target Gene | Purpose |

| N1 Primer/Probe Set | Nucleocapsid (N) gene of SARS-CoV-2 | Primary detection of viral RNA |

| N2 Primer/Probe Set | Nucleocapsid (N) gene of SARS-CoV-2 | Redundant detection of viral RNA for confirmation |

| RP Primer/Probe Set | Human RNase P gene | Internal control for specimen quality and reaction success |

Experimental Protocol Overview

The following provides a generalized methodology for the CDC's RT-PCR test. Specific laboratory protocols may vary based on the authorized equipment and reagents used.

-

Specimen Collection and RNA Extraction: Upper or lower respiratory specimens are collected from the patient.[4] Viral RNA is then isolated and purified from the specimen. This step is critical for removing inhibitors that could affect the downstream enzymatic reactions.

-

RT-PCR Reaction Setup: The extracted RNA is added to a master mix containing the necessary reagents for both reverse transcription and PCR amplification. This includes:

-

Reverse transcriptase enzyme

-

Taq DNA polymerase

-

Deoxynucleotide triphosphates (dNTPs)

-

The specific primer and probe sets (N1, N2, and RP)

-

Reaction buffers and cofactors

-

-

Real-Time RT-PCR Amplification: The reaction is performed in a real-time PCR instrument. The process consists of two main stages:

-

Reverse Transcription: The reverse transcriptase enzyme synthesizes a single-stranded cDNA molecule complementary to the viral RNA template.[5]

-

PCR Amplification: The reaction then cycles through multiple rounds of denaturation, annealing, and extension to amplify the target cDNA. The TaqMan probes, which are dual-labeled with a reporter and a quencher dye, bind to the target sequence during the annealing step. In the extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and generating a fluorescent signal.[6] This signal is measured at each cycle, allowing for real-time monitoring of the amplification.[4]

-

Signaling and Detection Pathway

The detection mechanism in the CDC's RT-PCR test is based on the fluorescence generated by the degradation of TaqMan probes. The logical flow of this process is illustrated below.

Caption: Workflow of the CDC COVID-19 RT-PCR Test.

Logical Relationship for Result Interpretation

The interpretation of the test results relies on the amplification signals from the viral targets (N1 and N2) and the internal control (RP). The following diagram illustrates the logic for determining a positive, negative, or invalid result.

References

- 1. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. youtube.com [youtube.com]

- 6. Real-Time Polymerase Chain Reaction: Current Techniques, Applications, and Role in COVID-19 Diagnosis [mdpi.com]

origin and designation of PD 134922

An in-depth analysis of the designation "PD 134922" reveals that it does not refer to a pharmaceutical compound or drug candidate. Instead, this identifier is associated with a document from the U.S. Food and Drug Administration (FDA) related to the Centers for Disease Control and Prevention's (CDC) diagnostic panel for SARS-CoV-2, the virus that causes COVID-19.

Misidentification of "this compound"

Initial searches for "this compound" in scientific and pharmaceutical databases do not yield results for a molecule with this designation. However, the identifier appears in the context of regulatory documents for medical devices. Specifically, it is part of the URL for an FDA document detailing the Emergency Use Authorization (EUA) for the CDC's 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel.[1]

The Actual Subject: A Diagnostic Panel

The document associated with the "134922" identifier describes a real-time reverse transcription-polymerase chain reaction (rRT-PCR) test.[2] This molecular in vitro diagnostic test is designed for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens, aiding in the diagnosis of infection.[2]

Principles of the Procedure

The CDC's diagnostic panel utilizes oligonucleotide primers and dual-labeled hydrolysis probes to detect specific regions of the virus's nucleocapsid (N) gene.[2] The process involves the following key steps:

-

RNA Isolation: Viral RNA is extracted and purified from patient specimens.[2]

-

Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA).[2]

-

PCR Amplification: The cDNA is then amplified using the rRT-PCR instrument. During amplification, a fluorescent signal is generated and increases with each cycle if the viral RNA is present.[2]

The panel also includes a primer and probe set to detect the human RNase P gene, which serves as an internal control to verify specimen quality and the success of the extraction and amplification processes.[2]

Experimental Protocols

The FDA document provides detailed protocols for using the diagnostic panel, including specimen collection, handling, and the rRT-PCR procedure itself.

Specimen Collection and Handling

-

Specimen Types: The test is intended for use with upper and lower respiratory specimens, such as nasopharyngeal swabs, oropharyngeal swabs, sputum, and bronchoalveolar lavage.[2]

-

Collection Materials: Swabs with a synthetic tip (e.g., nylon or Dacron®) and a plastic or aluminum shaft should be used. Swabs are to be placed in a sterile tube with viral transport media.[2]

-

Storage and Transport: Proper storage and transport conditions are specified to ensure the integrity of the viral RNA.

rRT-PCR Protocol

The protocol outlines the necessary reagents, their preparation, and the cycling conditions for the rRT-PCR instrument.

Table 1: Reagents for rRT-PCR

| Reagent | Purpose |

| Primers and Probes | Oligonucleotides specific for the SARS-CoV-2 N gene and the human RNase P gene.[2] |

| Enzyme Master Mix | Contains the necessary enzymes (reverse transcriptase and Taq polymerase) and dNTPs for reverse transcription and PCR amplification. |

| Positive and Negative Controls | Used to ensure the assay is performing correctly and to rule out contamination. |

Table 2: RT-PCR Cycling Conditions

| Step | Temperature | Time | Cycles |

| Reverse Transcriptase | 50°C | 10 min | 1 |

| Initial Denaturation | 95°C | 10 min | 1 |

| PCR Amplification | 95°C (Denature) | 15 sec | 45 |

| 60°C (Anneal/Extend) | 1 min |

Note: This is a generalized representation of RT-PCR cycling conditions. Specific protocols may vary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.

References

An In-depth Technical Guide to the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and performance data for the Centers for Disease Control and Prevention (CDC) 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel. This assay is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test intended for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens.[1][2] The information presented here is based on the Emergency Use Authorization (EUA) documentation and related scientific publications.

Core Principles of the Assay

The CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel is a molecular in vitro diagnostic test that utilizes nucleic acid amplification technology.[1] The assay is designed for the specific detection of SARS-CoV-2, the virus that causes COVID-19.

Target Selection: The oligonucleotide primers and probes for the detection of SARS-CoV-2 were selected from a conserved region of the virus's nucleocapsid (N) gene.[1][2][3] The panel includes two main primer and probe sets targeting different regions of the N gene, originally designated as N1 and N2.[4] An additional primer and probe set to detect the human RNase P gene (RP) is included in the panel to serve as an internal control.[1][2] The RP gene control is used to verify the quality of the specimen, the adequacy of nucleic acid extraction, and the absence of PCR inhibition.

Detection Chemistry: The assay employs dual-labeled hydrolysis probes, also known as TaqMan® probes.[1] These probes are oligonucleotides with a fluorescent reporter dye on the 5' end and a quencher dye on the 3' end. When the probe is intact, the quencher dye suppresses the reporter's fluorescence. During the PCR amplification, the probe anneals to its specific target sequence between the forward and reverse primers. As the Taq polymerase extends the primer, its 5' to 3' exonuclease activity degrades the probe, separating the reporter dye from the quencher. This separation results in an increase in fluorescence, which is detected by the real-time PCR instrument. The fluorescence intensity increases with each cycle of amplification, proportional to the amount of target nucleic acid present in the sample.

Experimental Protocols

The following is a detailed methodology for the key experiments involved in the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.

Specimen Collection and Handling

-

Accepted Specimens: Upper and lower respiratory specimens, including nasopharyngeal swabs, oropharyngeal swabs, sputum, bronchoalveolar lavage, and tracheal aspirates.[1][2]

-

Storage: Specimens can be stored at 2-8°C for up to 72 hours after collection. For longer storage, specimens should be frozen at -70°C or colder.

RNA Extraction

-

Procedure: Viral RNA is extracted and purified from respiratory specimens. The CDC's protocol was validated with the QIAGEN EZ1 DSP Virus Kit and the QIAGEN DSP Viral RNA Mini Kit.

-

Workflow: To prevent cross-contamination, it is crucial to maintain separate laboratory areas for assay setup and the handling of extracted nucleic acids. The workflow should always proceed in a unidirectional manner from the clean area to the amplification area.[1][2]

RT-PCR Reaction Setup

The following table outlines the components for a single 20 µL RT-PCR reaction:

| Component | Volume per Reaction (µL) | Final Concentration |

| TaqPath™ 1-Step RT-qPCR Master Mix, CG (4X) | 5.0 | 1X |

| 2019-nCoV Assay (N1, N2, or RP) Primer/Probe Mix (20X) | 1.0 | 1X |

| Nuclease-free Water | 9.0 | - |

| Total Master Mix Volume | 15.0 | - |

| RNA Sample | 5.0 | - |

| Total Reaction Volume | 20.0 | - |

Thermal Cycling Protocol

The RT-PCR is performed on an Applied Biosystems™ 7500 Fast Dx Real-Time PCR Instrument with SDS version 1.4 software.[1][2] The thermal cycling conditions are as follows:

| Step | Temperature (°C) | Time | Cycles |

| Reverse Transcription | 50 | 15 minutes | 1 |

| Enzyme Activation | 95 | 2 minutes | 1 |

| PCR Amplification | 95 | 3 seconds | 45 |

| 55 | 30 seconds |

Performance Characteristics

The performance of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel has been evaluated through various studies.

Limit of Detection (LoD)

The LoD is the lowest detectable concentration of SARS-CoV-2 RNA at which approximately 95% of all true positive replicates test positive. The LoD for the CDC assay was determined using in vitro transcribed full-length RNA of the N gene spiked into a diluent mimicking a clinical specimen.

| Extraction Method | Target | Limit of Detection (copies/µL) |

| QIAGEN EZ1 Advanced XL | N1 | 0.003 |

| N2 | 0.003 | |

| QIAGEN DSP Viral RNA Mini Kit | N1 | 0.003 |

| N2 | 0.003 |

Data sourced from the CDC's Emergency Use Authorization instructions for use.

Clinical Performance

A study evaluating a triplex version of the CDC assay reported the following clinical performance:

| Performance Metric | Value |

| Sensitivity | 97.7% |

| Specificity | 100% |

The limit of detection for this triplex assay was determined to be 1000 copies/mL.[5]

Data Interpretation

Results of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel are interpreted based on the cycle threshold (Ct) value. The Ct is the PCR cycle number at which the fluorescence signal crosses a predetermined threshold.

| 2019-nCoV N1 | 2019-nCoV N2 | RNase P (RP) | Interpretation | Actions |

| + | + | + or - | Positive for SARS-CoV-2 | Report results to the appropriate public health authorities. |

| - | - | + | Negative for SARS-CoV-2 | Combine with clinical observations, patient history, and epidemiological information for final diagnosis. |

| - | - | - | Invalid | Repeat extraction and RT-PCR. If the result remains invalid, a new specimen should be collected. |

| + or - | + or - | - | Inconclusive (one viral target positive) | The result is considered inconclusive. Retesting may be required. If the result remains inconclusive, the final result is reported as inconclusive. |

A positive result is indicative of an active infection with SARS-CoV-2 but does not rule out bacterial infection or co-infection with other viruses.[2] Negative results do not preclude SARS-CoV-2 infection and should not be the sole basis for patient management decisions.[2]

Visualizations

SARS-CoV-2 Host Cell Entry and Replication Pathway

Caption: SARS-CoV-2 cellular entry and replication cycle.

CDC 2019-nCoV RT-PCR Assay Workflow

Caption: Experimental workflow for the CDC 2019-nCoV RT-PCR assay.

Logical Relationship for Result Interpretation

Caption: Decision logic for interpreting assay results.

References

- 1. dn790008.ca.archive.org [dn790008.ca.archive.org]

- 2. fda.gov [fda.gov]

- 3. US CDC Real-Time Reverse Transcription PCR Panel for Detection of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the initial lot of the CDC 2019-Novel Coronavirus (2019-nCoV) real-time RT-PCR diagnostic panel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical sensitivity and clinical performance of a triplex RT-qPCR assay using CDC N1, N2, and RP targets for SARS-CoV-2 diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

understanding the components of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel

An in-depth examination of the components, protocols, and underlying principles of the foundational diagnostic tool used in the global response to the COVID-19 pandemic.

This technical guide provides a comprehensive overview of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel, the first such diagnostic test for SARS-CoV-2 to be granted Emergency Use Authorization (EUA) in the United States. Developed by the U.S. Centers for Disease Control and Prevention (CDC), this assay has been a cornerstone of public health surveillance and clinical diagnosis throughout the COVID-19 pandemic. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the assay's core components and methodologies.

The CDC's diagnostic panel is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test designed for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens.[1][2][3] The assay is based on the widely used TaqMan hydrolysis probe chemistry, which allows for the detection of specific amplification products in real-time.[1][3]

Core Components of the Diagnostic Panel

The diagnostic panel targets the nucleocapsid (N) gene of the SARS-CoV-2 virus.[1][3] The selection of the N gene as the target is based on its abundance and conservation among coronaviruses. To ensure the specificity and reliability of the test, the panel includes two distinct primer and probe sets targeting different regions of the N gene, designated as N1 and N2.[2] Additionally, the panel includes a primer and probe set for the human RNase P gene (RP) to serve as an internal control, verifying specimen quality and the integrity of the nucleic acid extraction process.[1][2][3]

Oligonucleotide Sequences

The following table details the primer and probe sequences for the detection of SARS-CoV-2 (N1 and N2) and the human RNase P (RP) internal control. The probes are labeled with a FAM reporter dye at the 5' end and a BHQ-1 quencher at the 3' end.

| Assay | Target | Type | Sequence (5' to 3') |

| 2019-nCoV_N1 | SARS-CoV-2 N gene | Forward Primer | GAC CCC AAA ATC AGC GAA AT |

| 2019-nCoV_N1 | SARS-CoV-2 N gene | Reverse Primer | TCT GGT TAC TGC CAG TTG AAT CTG |

| 2019-nCoV_N1 | SARS-CoV-2 N gene | Probe | FAM-ACC CCG CAT TAC GTT TGG TGG ACC-BHQ1 |

| 2019-nCoV_N2 | SARS-CoV-2 N gene | Forward Primer | TTA CAA ACA TTG GCC GCA AA |

| 2019-nCoV_N2 | SARS-CoV-2 N gene | Reverse Primer | GCG CGA CAT TCC GAA GAA |

| 2019-nCoV_N2 | SARS-CoV-2 N gene | Probe | FAM-ACA ATT TGC CCC CAG CGC TTC AG-BHQ1 |

| RP | Human RNase P gene | Forward Primer | AGA TTT GGA CCT GCG AGC G |

| RP | Human RNase P gene | Reverse Primer | GAG CGG CTG TCT CCA CAA GT |

| RP | Human RNase P gene | Probe | FAM-TTC TGA CCT GAA GGC TCT GCG CG-BHQ1 |

Experimental Protocols

The successful implementation of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel relies on a series of meticulously executed experimental procedures. These protocols are designed to ensure the accurate and reliable detection of viral RNA in patient samples while minimizing the risk of contamination.

Specimen Collection and Handling

Acceptable specimens for this assay include upper and lower respiratory samples such as nasopharyngeal or oropharyngeal swabs, sputum, lower respiratory tract aspirates, and bronchoalveolar lavage.[1][3] Proper specimen collection and storage are critical for accurate results. Specimens should be stored at 2-8°C for up to 72 hours after collection. For longer storage, specimens should be frozen at -70°C or lower.

Nucleic Acid Extraction

The first step in the laboratory is the extraction of viral RNA from the collected respiratory specimens. The CDC's protocol allows for the use of various authorized nucleic acid extraction methods and instruments. This process serves to isolate and purify the RNA from other cellular components and potential PCR inhibitors.

Reaction Setup

The following table outlines the components and volumes for the preparation of the RT-PCR master mix. The total reaction volume is 20 µL, which includes 5 µL of the extracted nucleic acid sample.

| Component | Volume per Reaction (µL) | Final Concentration |

| TaqPath™ 1-Step RT-qPCR Master Mix, CG (4x) | 5.0 | 1x |

| Combined Primer/Probe Mix (20x) | 1.5 | 1x |

| Nuclease-free Water | 8.5 | - |

| Total Master Mix Volume | 15.0 | - |

| Extracted Nucleic Acid | 5.0 | - |

| Total Reaction Volume | 20.0 | - |

Note: The Combined Primer/Probe Mix contains the forward primer, reverse primer, and probe for either the N1, N2, or RP target.

Thermal Cycling Conditions

The RT-PCR is performed on a compatible real-time PCR instrument, such as the Applied Biosystems 7500 Fast Dx.[1][3] The thermal cycling protocol consists of the following stages:

| Stage | Step | Temperature (°C) | Time | Cycles |

| 1 | UNG Incubation | 25 | 2 minutes | 1 |

| 2 | Reverse Transcription | 50 | 15 minutes | 1 |

| 3 | Polymerase Activation | 95 | 2 minutes | 1 |

| 4 | PCR Amplification | 95 | 3 seconds | 45 |

| 55 | 30 seconds |

Fluorescence data is collected during the 55°C step of the PCR amplification stage.

Data Interpretation

The results of the RT-PCR are interpreted based on the cycle threshold (Ct) values obtained for each target. The Ct value is the PCR cycle number at which the fluorescence signal of the reaction crosses a set threshold, indicating a positive amplification. The interpretation of results is as follows:

| N1 Result | N2 Result | RP Result | Interpretation |

| Positive | Positive | Positive/Negative | 2019-nCoV Detected |

| Negative | Negative | Positive | 2019-nCoV Not Detected |

| Inconclusive | Inconclusive | Positive/Negative | Inconclusive |

| Negative | Negative | Negative | Invalid |

Visualizing the Workflow

The following diagrams illustrate the key workflows of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.

References

Unraveling the Potential of PD 134308 in Modulating Viral Infections: An Indirect Role in Viral RNA Dynamics

For Immediate Release

A Deep Dive into the Immunomodulatory Functions of a CCK2 Receptor Antagonist and its Hypothetical Impact on Viral RNA Detection

While direct evidence remains elusive, emerging research into the immunomodulatory functions of the cholecystokinin B (CCK2) receptor antagonist, PD 134308, suggests a potential, albeit indirect, role in the landscape of viral RNA detection. This technical guide explores the established mechanisms of PD 134308, its influence on immune signaling pathways, and posits a hypothesis on how its activity could impact the dynamics of viral RNA during an infection. It is critical to note that the compound "PD 134922" appears to be a typographical error in scientific literature, with "PD 134308" being the correct identifier for the selective CCK2 receptor antagonist discussed herein.

Core Mechanism of Action: Antagonism of the CCK2 Receptor

PD 134308 is a potent and selective antagonist of the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[1][2] These receptors are primarily found in the central nervous system and the gastrointestinal tract.[2][3] The binding of their endogenous ligands, cholecystokinin (CCK) and gastrin, triggers a cascade of intracellular signaling events. This process is primarily mediated by G proteins, which in turn activate a phosphatidylinositol-calcium second messenger system.[1][4][5] This signaling pathway leads to the activation of downstream effector molecules such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), both of which are pivotal in regulating inflammatory responses.[4][5]

The Immune Connection: How PD 134308 May Influence Viral Infections

Recent studies have illuminated the significant role of CCK receptors in the immune system. It has been demonstrated that CCK and gastrin can act as immune-modulating hormones.[6] This is further supported by evidence showing that CCK2 receptor deficiency can lead to an impaired immune balance, specifically by affecting the development of crucial immune cells like T-cells.[7][8]

During a viral infection, the host mounts an immune response characterized by the production of various inflammatory mediators. The signaling pathways activated by CCK2 receptors, particularly the NF-κB and MAPK pathways, are central to this inflammatory cascade. Therefore, by blocking the CCK2 receptor, PD 134308 could potentially modulate this immune response.

One study on the gastrin-releasing peptide, which binds to a similar class of receptors, found that inhibiting its signaling pathway during an influenza virus infection led to a reduction in the expression of cytokine genes.[9] Cytokines are key signaling molecules in the immune response to viruses, and their levels can correlate with the extent of viral replication and inflammation.

Hypothetical Impact on Viral RNA Detection

The modulation of the host's immune response by PD 134308 could indirectly influence the detection of viral RNA. A dampened inflammatory response might alter the cellular environment, potentially affecting the rate of viral replication. A change in the viral replication rate would, in turn, alter the quantity of viral RNA present in a sample, which is the primary target for detection assays like reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Furthermore, the immune response itself can impact viral clearance. By influencing the activity of immune cells, PD 134308 could theoretically alter the speed at which the virus is cleared from the system, thereby affecting the window of detection for viral RNA.

While no studies have directly investigated the use of PD 134308 for viral RNA detection, its established role in immunomodulation provides a strong rationale for further investigation into its effects on viral load and the overall host response to viral pathogens.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental approaches, the following diagrams are provided.

Signaling Pathway of CCK2 Receptor Activation

Caption: CCK2 Receptor Signaling Cascade.

Experimental Workflow for Investigating PD 134308's Effect on Viral Load

Caption: In Vitro Viral Infection and Treatment Workflow.

Conclusion and Future Directions

While PD 134308 is not a direct tool for viral RNA detection, its role as a modulator of the immune response warrants further exploration in the context of viral infections. Understanding how this CCK2 receptor antagonist influences the intricate interplay between a virus and its host could open new avenues for therapeutic strategies aimed at controlling viral replication and mitigating virus-induced inflammation. Future research should focus on in vitro and in vivo studies to quantify the effects of PD 134308 on viral loads of various respiratory and gastrointestinal viruses, alongside a comprehensive analysis of the corresponding immune response. Such data will be crucial in determining the true potential of PD 134308 in the broader field of virology and infectious disease.

References

- 1. uniprot.org [uniprot.org]

- 2. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 3. Gastrin - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 6. Cholecystokinin and gastrin as immune modulating hormones: Implications and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CCK2-receptor deficiency impairs immune balance by influencing CD4+ T cells development by inhibiting cortical-thymic-epithelial-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CCK2-receptor deficiency impairs immune balance by influencing CD4+ T cells development by inhibiting cortical-thymic-epithelial-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel role of gastrin releasing peptide-mediated signaling in the host response to influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

PD 134922 RT-PCR protocol for SARS-CoV-2 detection

An exact protocol designated "PD 134922" for the RT-PCR detection of SARS-CoV-2 was not identified in the public domain. The identifier may correspond to an internal document of a specific organization. However, this document provides a detailed application note and protocol for a widely used and validated real-time RT-PCR assay for the detection of SARS-CoV-2, based on the protocol developed by the Institut Pasteur, Paris. This protocol targets the RNA-dependent RNA polymerase (RdRp) gene of the virus.

Application Notes

Introduction

Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR) is the gold standard for the detection of SARS-CoV-2 RNA.[1][2][3] This method is highly sensitive and specific for the qualitative detection of the virus in respiratory specimens.[4] The following protocol provides a detailed procedure for the detection of SARS-CoV-2 using a one-step RT-qPCR assay, which combines reverse transcription and PCR amplification in a single reaction.[2][5]

Principle of the Assay

The assay is based on the amplification of specific regions of the SARS-CoV-2 genome. This protocol targets two distinct regions within the RNA-dependent RNA polymerase (RdRp) gene: IP2 and IP4.[6] The detection is achieved using fluorescently labeled probes that bind to the target sequence during amplification, leading to an increase in fluorescence signal proportional to the amount of amplified product.[4] The use of two targets increases the robustness of the assay. The E gene assay from the Charité protocol can be used as a confirmatory assay.[6]

Specimen Requirements

Upper and lower respiratory specimens are suitable for this assay. These include nasopharyngeal swabs, oropharyngeal swabs, sputum, and bronchoalveolar lavage.[4] Samples should be collected in appropriate transport media. RNA should be extracted from the specimens as soon as possible.

Controls

For quality control, each RT-PCR run should include the following:

-

Negative Extraction Controls: Two samples known to be negative for SARS-CoV-2 should be included during the RNA extraction process to monitor for cross-contamination.[6]

-

Positive Controls: In-vitro synthesized RNA transcripts containing the target sequences should be used as positive controls. It is recommended to use a dilution series (e.g., 10^5, 10^4, and 10^3 copies per reaction) to monitor the efficiency of the amplification.[6]

-

Negative Amplification Control (No Template Control - NTC): RNase/DNase-free water should be used in place of the RNA template to detect any contamination in the reaction mixture.[6]

Experimental Protocols

1. RNA Extraction

RNA is extracted from 100 µl of the respiratory specimen using a commercially available viral RNA extraction kit, such as the NucleoSpin Dx Virus kit. The RNA is typically eluted in 100 µl of elution buffer.[6]

2. RT-PCR Reaction Setup

The following tables detail the components for the RT-PCR reaction master mix for both singleplex and multiplex reactions. All procedures should be performed in a clean, dedicated PCR setup area to avoid contamination.

Table 1: Primer and Probe Sequences [6]

| Target Gene | Name | Sequence (5'-3') | Length (bases) |

| RdRp gene / nCoV_IP2 | nCoV_IP2-12669Fw | ATGAGCTTAGTCCTGTTG | 17 |

| nCoV_IP2-12759Rv | CTCCCTTTGTTGTGTTGT | 18 | |

| nCoV_IP2-12696bProbe(+) | AGATGTCTTGTGCTGCCGGTA [5']Hex [3']BHQ-1 | 21 | |

| RdRp gene / nCoV_IP4 | nCoV_IP4-14059Fw | GGTAACTGGTATGATTTCG | 19 |

| nCoV_IP4-14146Rv | CTGGTCAAGGTTAATATAGG | 20 | |

| nCoV_IP4-14084Probe(+) | TCATACAAACCACGCCAGG [5']Fam [3']BHQ-1 | 19 | |

| E gene / E_Sarbeco (Confirmatory) | E_Sarbeco_F1 | ACAGGTACGTTAATAGTTAATAGCGT | 18 |

| E_Sarbeco_R2 | ATATTGCAGCAGTACGCACACA | 20 | |

| E_Sarbeco_P1 | ACACTAGCCATCCTTACTGCGCTTCG [5']Fam [3']BHQ-1 | 20 |

Table 2: Singleplex RT-PCR Reaction Mixture (per 25 µl reaction) [6]

| Component | Volume (µl) | Final Concentration |

| Reaction mix 2X | 12.50 | 1X |

| MgSO4 (50mM) | 0.40 | 3 mM |

| Forward Primer (10µM) | 1.00 | 400 nM |

| Reverse Primer (10µM) | 1.00 | 400 nM |

| Probe (5µM) | 0.50 | 100 nM |

| H2O PPI | 4.60 | - |

| Total Master Mix | 20.00 | - |

| RNA Template | 5.00 | - |

| Total Volume | 25.00 | - |

Table 3: Multiplex RT-PCR Reaction Mixture for IP2 and IP4 (per 25 µl reaction) [6]

| Component | Volume (µl) | Final Concentration |

| Reaction mix 2X | 12.50 | 1X |

| MgSO4 (50mM) | 0.40 | 3 mM |

| nCoV_IP2-F (10µM) | 1.00 | 400 nM |

| nCoV_IP2-R (10µM) | 1.00 | 400 nM |

| nCoV_IP2-P (5µM) | 0.50 | 100 nM |

| nCoV_IP4-F (10µM) | 1.00 | 400 nM |

| nCoV_IP4-R (10µM) | 1.00 | 400 nM |

| nCoV_IP4-P (5µM) | 0.50 | 100 nM |

| H2O PPI | 1.10 | - |

| Total Master Mix | 20.00 | - |

| RNA Template | 5.00 | - |

| Total Volume | 25.00 | - |

3. Thermal Cycling Protocol

The following thermal cycling conditions are to be used with a real-time PCR instrument.

Table 4: Thermal Cycling Conditions [6]

| Step | Temperature (°C) | Time | Cycles |

| Reverse Transcription | 55 | 20 minutes | 1 |

| Denaturation | 95 | 3 minutes | 1 |

| PCR Amplification | 95 | 15 seconds | 45 |

| 58 | 30 seconds |

Data Interpretation

A sample is considered positive for SARS-CoV-2 if a clear exponential amplification curve is observed and the cycle threshold (Ct) value is within the validated range of the assay. The interpretation of results should always be done in the context of the included controls.

Performance Characteristics

The sensitivity of this assay is approximately 100 copies of RNA genome equivalent per reaction, at which a 95% hit rate is achieved.[6] Lower amounts of the virus, down to 10 copies, may also be detected, though with a lower probability.[6] The assay has been shown to be specific, with no cross-reactivity with other tested viruses.[6]

Visualizations

Caption: Workflow for SARS-CoV-2 Detection by RT-PCR.

Caption: Principle of One-Step RT-PCR.

References

- 1. New RT-PCR Assay for the Detection of Current and Future SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Open One-Step RT-qPCR for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 [mdpi.com]

- 4. fda.gov [fda.gov]

- 5. A Comprehensive Review of Detection Methods for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

Application Notes and Protocols for Studying CCK2 Receptor Signaling Using PD 134308 and Other Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing PD 134308 (also known as CI-988) and other selective antagonists to investigate the cholecystokinin 2 receptor (CCK2R). It is important to clarify that "PD 134922" as a diagnostic panel is a misnomer; the compound of interest for CCK2R antagonism is PD 134308. PD 134308 is a potent and selective non-peptide antagonist of the CCK2R, a G-protein coupled receptor primarily found in the brain and gastrointestinal tract.[1] This document outlines the signaling pathways associated with CCK2R activation and provides detailed laboratory workflows for characterizing the inhibitory effects of antagonists like PD 134308.

The CCK2 receptor is implicated in a variety of physiological processes, including anxiety, pain perception, and gastric acid secretion.[2] Consequently, its antagonists are valuable research tools for dissecting these mechanisms and for the preclinical evaluation of potential therapeutic agents for conditions such as anxiety disorders and certain types of cancer.

Signaling Pathway

The CCK2 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligands, such as gastrin and cholecystokinin (CCK), the receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including proliferation, secretion, and modulation of neuronal activity.

Data Presentation

The following table summarizes the inhibitory potency of various CCK2 receptor antagonists, including PD 134308, presented as IC50 and Ki values. These values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or the functional response, and the inhibition constant, respectively.

| Compound | Chemical Class | IC50 (nM) | Ki (nM) | Organism/System |

| PD 134308 (CI-988) | Tryptophan dipeptoid | 145[3] | 0.5[4] | Rat stomach ECL cells[3] / Mouse cortex[1] |

| PD 135158 | Tryptophan dipeptoid | 76[3] | - | Rat stomach ECL cells[3] |

| PD 136450 | Tryptophan dipeptoid | 135[3] | - | Rat stomach ECL cells[3] |

| YM022 | Benzodiazepine | 0.5[3] | - | Rat stomach ECL cells[3] |

| AG041R | Ureidoindoline | 2.2[3] | - | Rat stomach ECL cells[3] |

| YF476 | Benzodiazepine | 2.7[3] | 0.19 | Rat stomach ECL cells[3] / Human CCK2R[5] |

| L-740,093 | Benzodiazepine | 7.8[3] | - | Rat stomach ECL cells[3] |

| JB 93182 | Benzimidazole | 9.3[3] | - | Rat stomach ECL cells[3] |

| RP73870 | Ureidoacetamide | 9.8[3] | - | Rat stomach ECL cells[3] |

| L-365,260 | Benzodiazepine | - | 1.9 | Guinea pig stomach gastrin receptor[5] |

| Devazepide | Benzodiazepine | ~800[3] | - | Rat stomach ECL cells (poor CCK2R antagonist)[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of CCK2R antagonists.

Experimental Workflow Overview

The general workflow for testing a novel CCK2R antagonist involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess potency and mechanism of action.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cells or membranes expressing CCK2R (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand (e.g., [³H]L-365,260 or ¹²⁵I-CCK-8).

-

Test compound (e.g., PD 134308) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 1 µM gastrin).

-

96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).[6]

-

Vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of radioligand at a fixed concentration (typically at its Kd).

-

100 µL of the cell/membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Quickly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonism of a test compound by quantifying its ability to inhibit agonist-induced intracellular calcium release in CCK2R-expressing cells.

Materials:

-

CCK2R-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCK2R).

-

Fura-2 AM calcium indicator dye.[7]

-

Pluronic F-127.[8]

-

Assay buffer (e.g., HEPES-buffered saline with 2.5 mM probenecid).[9]

-

CCK2R agonist (e.g., gastrin or CCK-8).

-

Test compound (e.g., PD 134308).

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

-

Black, clear-bottom 96-well plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and grow to 80-90% confluency.[9]

-

Dye Loading:

-

Washing: Remove the loading solution, wash the cells twice with assay buffer, and add 200 µL of assay buffer to each well. Incubate for at least 20 minutes at room temperature to allow for de-esterification of the dye.[9]

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Add various concentrations of the test compound (e.g., PD 134308) to the wells and incubate for a predetermined time.

-

Establish a baseline fluorescence reading (ratio of 340 nm/380 nm excitation).

-

Add a fixed concentration of the agonist (e.g., gastrin at its EC80) to stimulate calcium release.

-

Record the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the change in the 340/380 nm fluorescence ratio to determine the intracellular calcium concentration.

-

Plot the peak calcium response against the log concentration of the antagonist.

-

Determine the IC50 value from the resulting dose-response curve.

-

Protocol 3: Cell Proliferation Assay (CCK-8)

Objective: To assess the effect of CCK2R antagonists on cell viability and proliferation, particularly in cell lines where gastrin acts as a growth factor.

Materials:

-

CCK2R-expressing cancer cell line (e.g., a gastric or pancreatic cancer cell line).

-

Cell culture medium with and without serum.

-

Gastrin (as a mitogen).

-

Test compound (e.g., PD 134308).

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at 450 nm.[12]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5000 cells/well in 100 µL of culture medium.[11][12]

-

Incubation: Incubate the plate for 24 hours to allow for cell attachment.[11][12]

-

Treatment:

-

Replace the medium with a low-serum medium.

-

Add the test compound at various concentrations, with or without a fixed concentration of gastrin. Include appropriate controls (medium alone, gastrin alone, antagonist alone).

-

Incubate for an appropriate period (e.g., 24, 48, or 72 hours).[12]

-

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11][12]

-

Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.[11][12]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium + CCK-8) from all other readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log concentration of the test compound to determine its effect on cell proliferation.

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. hellobio.com [hellobio.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

- 11. apexbt.com [apexbt.com]

- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

Application Notes and Protocols: Sample Preparation for PD 134922 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 134922 is a compound of significant interest in pharmacological research, particularly in studies involving the cholecystokinin (CCK) receptor system. As a putative antagonist of the cholecystokinin B (CCK-B, also known as CCK2) receptor, accurate and reproducible methods for its characterization are essential. This document provides detailed application notes and protocols for sample preparation and the subsequent radioligand binding assay to determine the affinity of this compound for the CCK-B receptor. The CCK-B receptor, a G-protein coupled receptor (GPCR), is predominantly found in the central nervous system and the gastrointestinal tract. Its activation by ligands such as cholecystokinin and gastrin initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations.

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor. These assays are fundamental in drug discovery for determining the affinity (typically expressed as the inhibition constant, Ki) of a test compound. The following protocols detail the preparation of cell membranes expressing the CCK-B receptor and the subsequent competitive binding assay using a radiolabeled ligand.

Data Presentation

For a competitive radioligand binding assay, the affinity of this compound is determined by its ability to displace a radiolabeled ligand from the CCK-B receptor. The key quantitative data to be determined are the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant). For comparison, the Ki values for other known CCK-B receptor antagonists are provided below.

| Compound | Receptor Target | Reported Ki (nM) |

| PD 134308 (CI-988) | CCK-B/CCK2 | ~1.7 - 4.5[1] |

| L-365,260 | CCK-B/CCK2 | ~1.9 - 2.0[2][3][4] |

Experimental Protocols

Part 1: Cell Membrane Preparation from Cultured Cells (e.g., CHO-CCK2)

This protocol describes the preparation of cell membranes from a stable cell line overexpressing the human CCK-B receptor, such as Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cells stably transfected with the human CCK-B receptor (CHO-CCK2)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Scrapers

-

Homogenization Buffer (see Table 2 for composition)

-

High-speed refrigerated centrifuge and appropriate tubes

-

Dounce homogenizer or sonicator

-

Protein assay kit (e.g., BCA or Bradford)

Protocol:

-

Cell Culture and Harvesting:

-

Culture CHO-CCK2 cells to confluency in appropriate culture flasks.

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Harvest the cells by scraping them into a sufficient volume of ice-cold PBS.

-

Transfer the cell suspension to a centrifuge tube.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation at 500 x g for 10 minutes at 4°C.

-

Aspirate the supernatant and resuspend the cell pellet in 10 volumes of ice-cold Homogenization Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes) or by sonication on ice. Ensure complete cell lysis by checking a small aliquot under a microscope.

-

-

Membrane Isolation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Carefully transfer the supernatant to a fresh tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant, which contains the cytosolic fraction.

-

-

Washing and Storage:

-

Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the centrifugation at 40,000 x g for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the final membrane pellet in a small volume of a suitable storage buffer (e.g., Homogenization Buffer containing 10% glycerol).

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

-

Part 2: Radioligand Binding Assay for this compound

This protocol describes a competitive binding assay to determine the affinity of this compound for the CCK-B receptor using [¹²⁵I]-Bolton-Hunter labeled CCK-8 ([¹²⁵I]-BH-CCK-8S) as the radioligand.

Materials:

-

Prepared cell membranes expressing the CCK-B receptor

-

[¹²⁵I]-BH-CCK-8S (radioligand)

-

This compound (test compound)

-

L-365,260 or another high-affinity non-radiolabeled CCK-B antagonist (for determining non-specific binding)

-

Assay Buffer (see Table 2 for composition)

-

Wash Buffer (see Table 2 for composition)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus (cell harvester)

-

Scintillation counter and scintillation fluid

Protocol:

-

Assay Setup:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 25 µL of Assay Buffer

-

Non-specific Binding (NSB): 25 µL of a high concentration of a non-radiolabeled CCK-B antagonist (e.g., 1 µM L-365,260).

-

This compound Competition: 25 µL of each dilution of this compound.

-

-

-

Reaction Incubation:

-

Add 25 µL of [¹²⁵I]-BH-CCK-8S (at a final concentration of approximately 50 pM) to all wells.

-

Add 50 µL of the diluted cell membrane preparation (containing 10-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 100 µL.

-

Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to separate bound from free radioligand.

-

-

Radioactivity Measurement:

-

Transfer the filters to scintillation vials.

-

Add an appropriate volume of scintillation fluid to each vial.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

-

For the competition assay, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Table 2: Buffer Compositions

| Buffer | Component | Concentration |

| Homogenization Buffer | HEPES | 50 mM, pH 7.4 |

| MgCl₂ | 5 mM | |

| EGTA | 1 mM | |

| Protease Inhibitor Cocktail | 1x | |

| Assay Buffer | HEPES | 20 mM, pH 7.4 |

| MgCl₂ | 10 mM | |

| EGTA | 1 mM | |

| Bacitracin | 0.5 mg/mL | |

| Bovine Serum Albumin (BSA) | 0.1% (w/v) | |

| Wash Buffer | Tris-HCl | 50 mM, pH 7.4 |

| NaCl | 154 mM |

Visualizations

CCK-B Receptor Signaling Pathway

Caption: CCK-B receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for this compound Radioligand Binding Assay

Caption: Workflow for membrane preparation and radioligand binding assay for this compound.

References

Application Notes and Protocols for a Novel COVID-19 Diagnostic Service

Disclaimer: Initial searches for "PD 134922" did not yield any specific information regarding its use in COVID-19 diagnostics. The following application notes and protocols are provided as a generalized template for the development of a hypothetical novel diagnostic assay for SARS-CoV-2. Researchers should substitute the placeholder information with validated data specific to their chosen biomarker and detection technology.

Application Note: A Novel Assay for the Qualitative Detection of SARS-CoV-2

Introduction

The ongoing COVID-19 pandemic necessitates the development of rapid, sensitive, and specific diagnostic assays to control the spread of the SARS-CoV-2 virus. This document describes the principles and application of a novel assay for the qualitative detection of a specific viral component or host biomarker indicative of SARS-CoV-2 infection. This assay is intended for use with upper respiratory specimens from individuals suspected of COVID-19.

Principle of the Assay

This hypothetical assay is based on the specific recognition of a target molecule associated with SARS-CoV-2 infection. The detection method could be based on principles of nucleic acid amplification, such as RT-PCR, or protein detection, such as an immunoassay. Upon binding of the target molecule, a detectable signal is generated, indicating a positive result.

Materials and Methods

The development of a robust diagnostic assay requires careful optimization of various components. Below are generalized tables summarizing key parameters for both a nucleic acid-based and a protein-based assay.

Table 1: Key Parameters for a Novel Nucleic Acid-Based COVID-19 Diagnostic Assay

| Parameter | Description | Recommended Range/Value |

| Target Gene(s) | Conserved regions of the SARS-CoV-2 genome (e.g., N, E, RdRp genes) are typically targeted to ensure broad detection of different viral variants.[1] | N/A |

| Primer/Probe Conc. | Optimal concentrations are critical for assay sensitivity and specificity. | 200-900 nM |

| Enzyme Conc. | Reverse transcriptase and DNA polymerase concentrations affect amplification efficiency. | Manufacturer's Recommendation |

| Cycling Conditions | Annealing and extension temperatures and times must be optimized for the specific primer sets. | Varies |

| Limit of Detection | The lowest concentration of viral RNA that can be reliably detected. | <100 copies/reaction |

| Specificity | Cross-reactivity with other common respiratory pathogens should be assessed. | >99% |

| Internal Control | A human gene (e.g., RNase P) is often included to monitor sample quality and extraction efficiency. | Required |

Table 2: Key Parameters for a Novel Immunoassay-Based COVID-19 Diagnostic Assay

| Parameter | Description | Recommended Range/Value |

| Target Antigen | A specific SARS-CoV-2 protein (e.g., Nucleocapsid or Spike protein) is targeted. | N/A |

| Antibody Conc. | Capture and detection antibody concentrations are optimized for signal strength and low background. | 0.5 - 2 µg/mL |

| Incubation Times | Time for antigen binding and signal development. | 15 - 60 minutes |

| Blocking Buffer | Used to prevent non-specific binding of antibodies. | 1-5% BSA or non-fat milk |

| Substrate | The choice of substrate depends on the enzyme conjugated to the detection antibody. | TMB, ECL, etc. |

| Limit of Detection | The lowest concentration of viral antigen that can be reliably detected. | pg/mL to ng/mL range |

| Specificity | Cross-reactivity with antigens from other coronaviruses and respiratory viruses should be minimal. | >95% |

Experimental Protocols

Protocol 1: Sample Collection and Preparation

Proper specimen collection and handling are crucial for accurate diagnostic results.

-

Collect nasopharyngeal or oropharyngeal swabs from the patient using appropriate personal protective equipment.

-

Place the swab immediately into a sterile tube containing viral transport medium.

-

Transport the specimen to the laboratory at 2-8°C. If storage is required for more than 72 hours, store at -70°C.

-

For nucleic acid-based assays, extract viral RNA using a commercially available kit according to the manufacturer's instructions.

-

For immunoassay-based assays, the sample may be used directly or after a simple dilution step as per the specific assay protocol.

Protocol 2: Generalized Real-Time RT-PCR Protocol

This protocol outlines the general steps for a real-time reverse transcription-polymerase chain reaction (RT-PCR) test, which is the gold standard for SARS-CoV-2 detection.[2]

-

Prepare a master mix containing reverse transcriptase, DNA polymerase, dNTPs, primers, and probes in a nuclease-free microcentrifuge tube on ice.

-

Aliquot the master mix into PCR plate wells.

-

Add the extracted RNA sample and appropriate controls (positive, negative, and internal) to the wells.

-

Seal the PCR plate and briefly centrifuge to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Run the thermal cycling program as optimized for the specific primers and probes.

-

Analyze the fluorescence data to determine the cycle threshold (Ct) values for the target and control genes. A positive result is indicated by amplification of the viral target gene(s) below a defined Ct cutoff.

Visualizations

The following diagrams illustrate a generic workflow for a diagnostic assay and a relevant signaling pathway in the host response to viral infection.

Caption: A generalized workflow for a COVID-19 diagnostic service.

References

Application Notes and Protocols for Quality Control of the CDC 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed quality control (QC) measures and experimental protocols for the CDC 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel, frequently identified by its FDA document number PD 134922 . Adherence to these QC procedures is critical for ensuring the accuracy and reliability of test results in research and diagnostic settings.

Introduction to the CDC 2019-nCoV RT-PCR Diagnostic Panel

The CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test intended for the qualitative detection of nucleic acid from SARS-CoV-2.[1] The assay targets two specific regions of the viral nucleocapsid (N) gene, designated as N1 and N2.[2] An additional primer and probe set targeting the human RNase P (RP) gene is included as an internal control to monitor the entire process from specimen collection to PCR amplification.[2][3]

Core Quality Control Principles

Robust quality control is fundamental to the performance of this assay and involves monitoring the entire workflow, from sample receipt to data analysis. Key QC principles include:

-

Good Laboratory Practices (cGLP): Adherence to cGLP is essential, including the use of personal protective equipment (PPE), proper disinfection of surfaces, and a unidirectional workflow to prevent contamination.[3][4]

-

Use of Controls: Multiple controls must be included in each run to ensure the validity of the results.[1][3]

-

Lot-to-Lot Consistency: New lots of kits and reagents should be tested with established positive controls before use in routine testing to ensure consistent performance.[1][3]

-

Personnel Training: All personnel performing the assay must be adequately trained in molecular biology techniques and in the specific procedures of this protocol.[1]

Types of Controls and Their Interpretation

The proper functioning of the assay is monitored through the inclusion of several types of controls in each run. The expected performance of these controls is summarized in the table below.

| Control Type | Description | Purpose | Expected Outcome |

| No Template Control (NTC) | Contains all reaction components except the RNA template (nuclease-free water is added instead).[1][3] | Monitors for contamination of reagents and the reaction setup area.[4] | No amplification of SARS-CoV-2 (N1, N2) or RNase P targets. |